molecular formula C6H14N2O2S B1425781 N-ethylpyrrolidine-3-sulfonamide CAS No. 1427379-69-8

N-ethylpyrrolidine-3-sulfonamide

Cat. No.: B1425781
CAS No.: 1427379-69-8
M. Wt: 178.26 g/mol
InChI Key: QGFAOVYTLNLVDJ-UHFFFAOYSA-N
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Description

N-ethylpyrrolidine-3-sulfonamide: is a chemical compound with the molecular formula C6H14N2O2S. It is a sulfonamide derivative that features a pyrrolidine ring attached to a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethylpyrrolidine-3-sulfonamide typically involves the reaction of pyrrolidine with ethylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide derivative. The general reaction scheme can be represented as follows:

[ \text{Pyrrolidine} + \text{Ethylamine} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-ethylpyrrolidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.

    Substitution: The sulfonamide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

N-ethylpyrrolidine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-ethylpyrrolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide derivative, it may act as a competitive inhibitor of enzymes that require sulfonamide groups for their activity. This inhibition can disrupt essential biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

  • N-methylpyrrolidine-3-sulfonamide
  • N-propylpyrrolidine-3-sulfonamide
  • N-butylpyrrolidine-3-sulfonamide

Comparison: N-ethylpyrrolidine-3-sulfonamide is unique due to its specific ethyl group attached to the pyrrolidine ringCompared to similar compounds with different alkyl groups, this compound may exhibit distinct properties and advantages in certain contexts .

Properties

IUPAC Name

N-ethylpyrrolidine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-2-8-11(9,10)6-3-4-7-5-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFAOVYTLNLVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298044
Record name 3-Pyrrolidinesulfonamide, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427379-69-8
Record name 3-Pyrrolidinesulfonamide, N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427379-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinesulfonamide, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ethylpyrrolidine-3-sulfonamide
Reactant of Route 2
N-ethylpyrrolidine-3-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-ethylpyrrolidine-3-sulfonamide
Reactant of Route 4
N-ethylpyrrolidine-3-sulfonamide
Reactant of Route 5
N-ethylpyrrolidine-3-sulfonamide
Reactant of Route 6
N-ethylpyrrolidine-3-sulfonamide

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